4-Iodo-1-phenylbutan-1-one
Description
4-Iodo-1-phenylbutan-1-one is an organoiodine compound featuring a phenyl group at the 1-position and an iodine substituent at the 4-position of a butanone backbone. Its molecular formula is C₁₀H₁₁IO, with a calculated molecular weight of 274.02 g/mol. The compound has been extensively characterized, with spectral data (e.g., NMR, IR) aligning with established literature, confirming its structural integrity . It serves as a critical intermediate in organic synthesis, particularly in transition-metal-catalyzed reactions such as nickel-mediated carboboration of glycals, where its iodine moiety acts as a reactive site for cross-coupling or substitution processes .
Properties
IUPAC Name |
4-iodo-1-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNSLBGKXIACGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodo-1-phenylbutan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-chloro-1-phenylbutan-1-one with sodium iodide in acetone. The reaction mixture is refluxed for a specific period, typically around 16 hours, under an inert atmosphere. After the reaction, the mixture is cooled, and the product is isolated and purified using techniques such as flash chromatography .
Industrial Production Methods: While specific industrial production methods for 4-Iodo-1-phenylbutan-1-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring safety protocols, and employing large-scale purification techniques to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-1-phenylbutan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as in reactions with sodium iodide.
Oxidation and Reduction: The ketone group can participate in oxidation and reduction reactions, forming corresponding alcohols or carboxylic acids.
Coupling Reactions: The phenyl group can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.
Common Reagents and Conditions:
Sodium Iodide in Acetone: Used for substitution reactions.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products:
Substituted Phenylbutanones: Depending on the nucleophile used in substitution reactions.
Alcohols and Carboxylic Acids: From reduction and oxidation reactions, respectively.
Scientific Research Applications
4-Iodo-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-1-phenylbutan-1-one largely depends on the specific reactions it undergoes. For instance, in substitution reactions, the iodine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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